
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole, a sulfonamide derivative, is gaining attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Molecular Formula: C19H20ClN3O4S
- Molecular Weight: 421.9 g/mol
- CAS Number: 862794-72-7
Property | Value |
---|---|
Molecular Formula | C19H20ClN3O4S |
Molecular Weight | 421.9 g/mol |
Melting Point | Not Available |
Density | Not Available |
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various aromatic aldehydes with a sulfonamide precursor. The synthetic route typically includes:
- Formation of the sulfonamide linkage.
- Cyclization to form the oxazole ring.
- Subsequent purification and characterization via spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies assessing antibacterial efficacy, derivatives demonstrated activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic and Anti-inflammatory Effects
The analgesic activity of related oxazole compounds has been evaluated through pharmacological tests such as the writhing test and hot plate test. These studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, thus reducing pain and inflammation. Molecular docking studies have been employed to predict binding affinities to COX-2, indicating potential for development as a non-steroidal anti-inflammatory drug (NSAID).
Cytotoxicity and Safety Profile
Acute toxicity studies reveal that this compound exhibits low cytotoxicity in vitro, making it a candidate for further development in therapeutic applications. Histopathological assessments in animal models have shown no significant adverse effects on major organs at therapeutic doses.
Case Studies
- Antibacterial Evaluation : A study reported that derivatives of sulfonamide compounds showed IC50 values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Analgesic Activity : In a comparative study on oxazole derivatives, one compound exhibited significant analgesic activity with an LD50 greater than 2000 mg/kg in mice, indicating a favorable safety profile .
- Molecular Docking Studies : Computational analyses demonstrated that the compound binds effectively to COX-2 active sites, suggesting its potential role as an anti-inflammatory agent .
科学研究应用
Pharmacological Applications
-
Anticancer Activity
- The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, enhancing its therapeutic efficacy .
-
Anti-inflammatory Effects
- Similar compounds containing a chlorophenyl sulfonyl moiety have demonstrated anti-inflammatory properties. For instance, the synthesis of related oxazolones has shown effectiveness in reducing edema in animal models, indicating potential use as anti-inflammatory agents .
- The mechanism of action may involve the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
- Analgesic Properties
The biological activity of 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole extends beyond anticancer and anti-inflammatory effects:
- Antibacterial Action : Some derivatives have displayed antibacterial properties against various pathogens, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which can be beneficial in modulating metabolic pathways associated with disease states .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities:
- Methodology : The compound is synthesized through reactions involving piperazine derivatives and sulfonyl chlorides, followed by cyclization to form the oxazole ring .
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal reported the synthesis and evaluation of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
- Case Study on Anti-inflammatory Effects :
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(2-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-25-12-14-26(15-13-25)22-21(30(27,28)18-10-8-17(23)9-11-18)24-20(29-22)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQKIDZDAMMWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。